molecular formula C8H9N3 B13996874 4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile

4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile

Cat. No.: B13996874
M. Wt: 147.18 g/mol
InChI Key: LOSIKAGLVQZPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[2,3-c]pyridine-3-carbonitrile,4,5,6,7-tetrahydro- is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carbonitrile,4,5,6,7-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with nitriles in the presence of a base, followed by cyclization to form the desired fused ring system . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile

InChI

InChI=1S/C8H9N3/c9-3-6-4-11-8-5-10-2-1-7(6)8/h4,10-11H,1-2,5H2

InChI Key

LOSIKAGLVQZPAQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=CN2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.